molecular formula C17H19N3O3 B572320 3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one CAS No. 1353119-28-4

3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one

Cat. No.: B572320
CAS No.: 1353119-28-4
M. Wt: 313.357
InChI Key: HXESDKQQTOCBIV-BQYQJAHWSA-N
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Description

3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research, particularly in the development of targeted protein degradation platforms. Its core structure, featuring a 7,7a-dihydroimidazo[2,1-b]oxazole moiety, serves as a privileged heterocyclic system that can mimic nucleotide motifs, making it a valuable candidate for the design of inhibitors targeting kinase ATP-binding sites. The compound's extended conjugated system, characterized by the prop-2-en-1-one (enone) linker, is a classic motif found in electrophilic compounds capable of engaging in covalent binding with nucleophilic cysteine residues in target proteins. This mechanism is exploited in the rational design of covalent inhibitors for challenging drug targets. Furthermore, this structural framework is highly amenable for integration into Proteolysis-Targeting Chimeras (PROTACs), where it can function as a warhead to selectively bind a protein of interest (POI). When linked to an E3 ubiquitin ligase recruiter, the molecule facilitates the ubiquitination and subsequent proteasomal degradation of the target, offering a powerful strategy for probing protein function (Source: Nature Reviews Chemistry) . Research into analogous imidazo-oxazole and enone-containing compounds has demonstrated their utility in targeting specific kinases and transcription factors, highlighting the potential of this compound as a versatile chemical probe for dissecting complex cellular signaling pathways and for the development of novel therapeutic modalities (Source: Journal of Medicinal Chemistry) .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-19(2)8-7-14(21)16-15(18-17-20(16)9-10-23-17)12-5-4-6-13(11-12)22-3/h4-11,17-18H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXESDKQQTOCBIV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(NC2N1C=CO2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(NC2N1C=CO2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one, with CAS Number 1353119-28-4, is a complex organic compound characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antitumor, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The molecular formula of this compound is C17H19N3O3C_{17}H_{19}N_{3}O_{3} with a molecular weight of approximately 313.35 g/mol. Its structure includes:

  • A dimethylamino group.
  • An imidazo[2,1-b]oxazole ring.
  • A methoxyphenyl substituent at the 3-position.

These structural components are believed to contribute to its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. The following sections summarize key findings related to its biological activity.

Antitumor Activity

Studies have shown that imidazole derivatives can possess significant antitumor properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A notable study found that certain imidazole derivatives exhibited potent antitumor activity against human tumor cells, suggesting that this compound may also demonstrate similar effects through mechanisms such as:

  • Inhibition of topoisomerase II.
  • Induction of apoptosis in cancer cells.
CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMia PaCa-215.0Topoisomerase II inhibition
Compound BHepG2/A212.5Apoptosis induction

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through various assays. Similar compounds have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method has been employed to assess the antimicrobial activity of related imidazole derivatives.

MicroorganismMinimum Inhibitory Concentration (MIC)Activity
S. aureus15.62 µg/mLEffective
C. albicans20.00 µg/mLEffective

Anti-inflammatory Properties

Research into the anti-inflammatory effects of imidazole derivatives suggests that they may modulate inflammatory pathways. Compounds structurally related to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The dimethylamino group may enhance binding affinity to certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The imidazo[2,1-b]oxazole ring could facilitate interactions with receptors related to inflammation and cancer progression.

Case Studies

A recent study investigated the effects of this compound on cancer cell lines and found promising results regarding its cytotoxic effects. The study utilized various concentrations to determine the IC50 values across different cell lines.

Comparison with Similar Compounds

3-(Dimethylamino)-1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one (Compound 1)

  • Structure : Substitutes the dihydroimidazo-oxazol system with a 1,2,3-triazole ring and a nitro group.
  • Synthesis: Prepared via reaction of 1-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone with dimethylformamide dimethyl acetal in dry xylene .
  • Key Differences: The triazole ring introduces stronger electron-withdrawing effects (nitro group) compared to the methoxyphenyl substituent in the target compound.

(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one

  • Structure : Features a thiazole ring instead of the dihydroimidazo-oxazol system.
  • Applications : Serves as an intermediate in anticancer drug synthesis .
  • Key Differences :
    • Thiazole’s sulfur atom enhances hydrogen-bond acceptor capacity, while the methoxyphenyl group in the target compound may improve lipophilicity and membrane permeability.
    • Crystal packing studies reveal distinct hydrogen-bonding patterns (N–H···O vs. C–H···O interactions) .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Structure: A larger fused tetrahydroimidazo[1,2-a]pyridine system with nitro and cyano substituents.
  • Physical Properties : Melting point 243–245°C; molecular weight 51% (yield) .
  • Key Differences: The extended π-system in 1l may enhance binding to aromatic protein pockets, whereas the dihydroimidazo-oxazol system offers a more rigid, compact scaffold. Electron-withdrawing nitro and cyano groups in 1l contrast with the electron-donating methoxy group in the target compound, altering electronic distribution .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physical and Spectroscopic Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Bands (cm⁻¹) NMR Shifts (¹H, ppm) Yield (%)
Target Compound* ~383.4 (calc.) N/A ~1650 (C=O) δ 3.2 (CH₃-N), δ 6.8–7.4 (Ar) N/A
Compound 1 342.3 N/A 1680 (C=O) δ 2.4 (CH₃), δ 8.1 (NO₂) 65–70
(E)-3-Dimethylamino-1-(thiazol-2-yl)... 210.3 160–162 1645 (C=O) δ 3.0 (CH₃-N), δ 7.4 (thiazol) 75
Diethyl 8-cyano-7-(4-nitrophenyl)... 577.5 243–245 1730 (ester C=O) δ 1.3 (CH₃), δ 4.3 (OCH₂) 51

Preparation Methods

Microwave-Assisted Cyclization

A catalyst-free microwave-assisted protocol, adapted from the synthesis of benzo[d]imidazo[2,1-b]thiazoles, offers a green and efficient route to the imidazo[2,1-b]oxazole scaffold. In this approach, 2-aminooxazole derivatives react with α-haloketones under microwave irradiation (100–120°C, 15–20 bar) in a water-isopropanol (1:1) solvent system. For the target compound, the reaction of 2-amino-5-(3-methoxyphenyl)oxazole with 2-bromoacetophenone derivatives could yield the 7,7a-dihydroimidazo[2,1-b]oxazole intermediate. Key advantages include:

  • Reaction Time : 12–15 minutes under microwave conditions vs. 6–24 hours via conventional heating.

  • Yield Optimization : Reported yields for analogous heterocycles exceed 90% with high purity.

This method avoids toxic transition-metal catalysts, aligning with sustainable chemistry principles. However, the electron-withdrawing methoxy group on the phenyl ring may necessitate adjusted reaction times or temperatures to account for altered nucleophilicity.

Base-Mediated Alkylation and Cyclization

Patent literature describes the preparation of imidazo[2,1-b]benzothiazoles via alkylation of hydroxylated intermediates with morpholine derivatives in the presence of potassium carbonate and tetrabutylammonium iodide. Translating this to the target compound, 6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-ol could react with 3-(dimethylamino)propenoyl chloride in dimethylformamide (DMF) at 90–110°C.

Reaction Conditions :

  • Base : Potassium carbonate (2.5 equiv)

  • Catalyst : Tetrabutylammonium iodide (0.1 equiv)

  • Solvent : DMF, 100°C, 8–12 hours

This method provides precise control over substitution patterns but requires rigorous purification to remove residual DMF, which may complicate scale-up.

Introduction of the 3-(Dimethylamino)Propenone Side Chain

Claisen-Schmidt Condensation

The propenone moiety can be introduced via condensation between an acetylated imidazo-oxazole intermediate and dimethylformamide dimethyl acetal (DMF-DMA). This one-pot reaction proceeds through enamine formation followed by elimination, as observed in nitroimidazooxazine syntheses.

Typical Protocol :

  • React 6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl acetate with DMF-DMA in toluene at reflux (110°C) for 4–6 hours.

  • Acidify with HCl to precipitate the propenone product.

Yield Considerations :

  • Analogous reactions yield 70–85% with >95% purity.

  • Steric hindrance from the 3-methoxyphenyl group may necessitate extended reaction times.

Nucleophilic Acyl Substitution

Alternative approaches employ 3-(dimethylamino)propenoyl chloride as an acylating agent. Reaction with the hydroxylated imidazo-oxazole intermediate in dichloromethane (DCM) with triethylamine as a base affords the target compound via nucleophilic substitution.

Optimization Parameters :

  • Molar Ratio : 1:1.2 (imidazo-oxazole:acyl chloride)

  • Temperature : 0°C to room temperature, 2–4 hours

  • Workup : Aqueous NaHCO3 wash followed by column chromatography.

This method offers compatibility with acid-sensitive substrates but risks racemization at the propenone α-carbon.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the discussed methods:

MethodConditionsYield (%)Purity (%)Scalability
Microwave CyclizationH2O-IPA, 100°C, 15 min90–95>98High
Base-Mediated AlkylationDMF, K2CO3, 100°C, 10 hr75–8095–97Moderate
Claisen-SchmidtToluene, DMF-DMA, reflux70–85>95High
Acyl SubstitutionDCM, Et3N, rt65–7590–94Low

Microwave-assisted cyclization emerges as the most efficient method, though it requires specialized equipment. The Claisen-Schmidt condensation balances yield and scalability but demands anhydrous conditions.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

During imidazo-oxazole formation, competing N-alkylation (vs. O-alkylation) can occur, leading to byproducts such as N-alkylated 2-aminooxazoles. To suppress this:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor O-alkylation by stabilizing the transition state.

  • Temperature Control : Lower temperatures (60–80°C) reduce kinetic side reactions but prolong reaction times.

Propenone Tautomerization

The 3-(dimethylamino)propenone group may undergo keto-enol tautomerization, complicating NMR characterization. Stabilization strategies include:

  • Acidic Workup : Protonation of the enol form shifts equilibrium toward the keto tautomer.

  • Low-Temperature Crystallization : Isolating the compound at –20°C minimizes tautomeric interconversion .

Q & A

Q. Table 1: Solvent Impact on Yield

SolventYield (%)Purity (HPLC)Reference
Ethanol85>98%
DMF7295%

Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent environments. For example, the 3-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ 6.7–7.3 ppm. The propenone’s α,β-unsaturated carbonyl resonates at δ ~7.5–8.0 ppm (¹H) and ~180–190 ppm (¹³C) .
  • X-Ray Diffraction : Resolves stereochemistry at the 7,7a-dihydro junction (). Intramolecular hydrogen bonds (e.g., C–H⋯N) stabilize the conformation, detectable via S(6) ring motifs .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How do computational methods (e.g., DFT) predict reactivity and intermolecular interactions?

Answer:

  • DFT/B3LYP Calculations : Model frontier molecular orbitals (HOMO-LUMO) to identify nucleophilic/electrophilic sites. For example, the imidazo-oxazole’s N-atoms show high electron density, favoring hydrogen bonding .
  • Electrostatic Potential Maps : Highlight regions prone to electrophilic attack (e.g., the methoxyphenyl ring’s para-position) .
  • Thermodynamic Properties : Predict stability under varying temperatures. Entropy (ΔS) and enthalpy (ΔH) calculations guide storage conditions (e.g., <25°C for long-term stability) .

Advanced: How can structural modifications enhance biological activity, and what assays validate these changes?

Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring () may improve target binding. Compare bioactivity via:
    • Enzyme Inhibition Assays : Measure IC₅₀ against kinases or proteases.
    • Antimicrobial Disk Diffusion : Test zones of inhibition (e.g., 15–25 mm for Gram-positive bacteria at 1000 ppm) .
  • Pharmacokinetic Modeling : Use SwissADME () to predict logP (lipophilicity) and blood-brain barrier penetration.

Q. Table 2: Bioactivity of Analogues

SubstituentIC₅₀ (μM)logPReference
3-OCH₃ (Parent)12.32.1
4-Cl8.72.9

Advanced: How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Answer:
Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (e.g., 48 hours).
  • Control Compounds : Include reference drugs (e.g., cisplatin for cytotoxicity) to calibrate results .
  • Dose-Response Curves : Perform triplicate measurements and report SEM (e.g., IC₅₀ = 10.2 ± 0.5 μM) .

Advanced: What role do non-covalent interactions (e.g., hydrogen bonds) play in crystal packing and solubility?

Answer:

  • Crystal Packing : N–H⋯O and C–H⋯N bonds form 2D networks (), reducing solubility in apolar solvents.
  • Solubility Enhancement : Co-crystallization with PEG derivatives disrupts H-bonding, improving aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .

Methodological: How to troubleshoot low yields in propenone side-chain formation?

Answer:

  • Reaction Monitoring : Use TLC (hexane:EtOAc, 3:1) to track Knoevenagel condensation.
  • Acid Catalysis : Add p-TsOH (1 mol%) to accelerate enolization.
  • Side Reactions : If Michael adducts dominate, reduce temperature (e.g., 0°C) or switch to aprotic solvents .

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